molecular formula C15H24N4O2 B2811907 tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 874880-91-8

tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B2811907
M. Wt: 292.383
InChI Key: LFJRSFAURAIOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the linear formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-10,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.38 . It is a light-green to brown solid and should be stored at 2-8°C . .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

The use of compounds containing functional groups similar to those in "tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate" is prevalent in medicinal chemistry, where they serve as key intermediates in the synthesis of pharmaceuticals. For example, arylcycloalkylamines, including phenyl piperidines and piperazines, represent pharmacophoric groups in several antipsychotic agents, illustrating the importance of these structures in drug design. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, crucial for developing treatments for psychiatric disorders (Sikazwe et al., 2009). Furthermore, piperazine derivatives are explored for their therapeutic potential across a range of activities, including antipsychotic, antihistamine, and antidepressant effects, underscoring their versatility in drug discovery (Rathi et al., 2016).

Synthetic Methodology and Chemical Synthesis

In synthetic chemistry, the tert-butyl group and related piperazine structures are employed to construct complex molecules. Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively as chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, facilitating the production of N-heterocycles. These methodologies offer access to piperidines, pyrrolidines, and azetidines, which are foundational structures in natural products and therapeutically relevant compounds (Philip et al., 2020). Additionally, the synthesis and evaluation of ligands for D2-like receptors highlight the role of common pharmacophoric groups, including piperazine derivatives, in enhancing the binding affinity and selectivity towards these receptors, underscoring the importance of these structural motifs in developing antipsychotic medications (Sikazwe et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJRSFAURAIOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate

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